molecular formula C10H14N2O2 B3048027 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea CAS No. 15262-91-6

1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea

Cat. No.: B3048027
CAS No.: 15262-91-6
M. Wt: 194.23 g/mol
InChI Key: BSLBCZANLQLZJR-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxyethyl group and a methylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-oxoethyl)-3-(3-methylphenyl)urea.

    Reduction: Formation of 1-(2-aminoethyl)-3-(3-methylphenyl)urea.

    Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-phenylurea: Lacks the methyl group on the phenyl ring.

    1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea: The methyl group is positioned differently on the phenyl ring.

    1-(2-Hydroxyethyl)-3-(3-chlorophenyl)urea: Contains a chlorine atom instead of a methyl group.

Uniqueness

1-(2-Hydroxyethyl)-3-(3-methylphenyl)urea is unique due to the specific positioning of the hydroxyethyl and methylphenyl groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-3-2-4-9(7-8)12-10(14)11-5-6-13/h2-4,7,13H,5-6H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLBCZANLQLZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295954
Record name 1-(2-hydroxyethyl)-3-(3-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15262-91-6
Record name N-(2-Hydroxyethyl)-N′-(3-methylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15262-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 106519
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC106519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxyethyl)-3-(3-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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